molecular formula C8H17Br2NO B2433374 4-(2-Bromoethyl)-2,6-dimethylmorpholine hydrobromide CAS No. 1909306-65-5

4-(2-Bromoethyl)-2,6-dimethylmorpholine hydrobromide

Cat. No.: B2433374
CAS No.: 1909306-65-5
M. Wt: 303.038
InChI Key: JKELTJUDLBBJDX-UHFFFAOYSA-N
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Description

4-(2-Bromoethyl)-2,6-dimethylmorpholine hydrobromide is a chemical compound with the molecular formula C8H17Br2NO. It is a derivative of morpholine, a heterocyclic amine, and contains a bromoethyl group attached to the nitrogen atom. This compound is typically used in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromoethyl)-2,6-dimethylmorpholine hydrobromide can be achieved through the bromination of 2,6-dimethylmorpholine. The reaction involves the addition of bromine to the ethyl group attached to the nitrogen atom of the morpholine ring. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of large-scale reactors and controlled reaction conditions. The process includes the careful addition of bromine to 2,6-dimethylmorpholine in the presence of a solvent such as dichloromethane. The reaction mixture is then purified through crystallization or distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromoethyl)-2,6-dimethylmorpholine hydrobromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the bromoethyl group can lead to the formation of ethyl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in these reactions.

Major Products Formed

    Substitution Reactions: Products include azidoethyl, thiocyanatoethyl, and methoxyethyl derivatives.

    Oxidation Reactions: Products include oxides and other oxidized derivatives.

    Reduction Reactions: Products include ethyl derivatives.

Scientific Research Applications

4-(2-Bromoethyl)-2,6-dimethylmorpholine hydrobromide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 4-(2-Bromoethyl)-2,6-dimethylmorpholine hydrobromide involves the interaction of the bromoethyl group with various molecular targets. The bromoethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins, DNA, or other biomolecules. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, or induction of cell death.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Chloroethyl)-2,6-dimethylmorpholine hydrochloride
  • 4-(2-Iodoethyl)-2,6-dimethylmorpholine iodide
  • 4-(2-Fluoroethyl)-2,6-dimethylmorpholine fluoride

Uniqueness

4-(2-Bromoethyl)-2,6-dimethylmorpholine hydrobromide is unique due to its specific bromoethyl group, which imparts distinct reactivity and chemical properties. Compared to its chloro, iodo, and fluoro counterparts, the bromoethyl group offers a balance of reactivity and stability, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

4-(2-bromoethyl)-2,6-dimethylmorpholine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16BrNO.BrH/c1-7-5-10(4-3-9)6-8(2)11-7;/h7-8H,3-6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKELTJUDLBBJDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CCBr.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Br2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909306-65-5
Record name 4-(2-bromoethyl)-2,6-dimethylmorpholine hydrobromide
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